molecular formula C16H27N5O3 B2964878 8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 673493-86-2

8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2964878
CAS No.: 673493-86-2
M. Wt: 337.424
InChI Key: PLXUEBPHFNATPU-UHFFFAOYSA-N
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Description

8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemically synthesized purine-2,6-dione derivative designed for research purposes. This compound belongs to a class of substituted xanthines that have demonstrated significant potential in medicinal chemistry and pharmacological research. Structurally related analogs, particularly those based on the xanthine scaffold, have been identified as highly potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4) . Such inhibitors are a validated therapeutic approach for managing type 2 diabetes, indicating that this compound may hold value for researchers investigating metabolic disorders and novel hypoglycemic agents . Furthermore, substituted xanthines are actively investigated for their activity on ion channels. Patents covering this chemical class highlight their utility as potent inhibitors of TRPC5 (Transient Receptor Potential Cation Channel, Subfamily C, Member 5) ion channels . TRPC5 channels are implicated in a range of physiological processes and pathological conditions, including neurodegenerative diseases, kidney disease, and epilepsy . Consequently, this compound provides a crucial tool for scientists exploring the pathophysiology of these conditions and developing new therapeutic strategies that target ion channel function. Its well-defined structure, featuring specific isopentyl and ethoxypropylamino substitutions, makes it a valuable chemical entity for structure-activity relationship (SAR) studies, mechanism of action (MOA) research, and as a lead compound in high-throughput screening assays.

Properties

IUPAC Name

8-(3-ethoxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3/c1-5-24-10-6-8-17-15-18-13-12(21(15)9-7-11(2)3)14(22)19-16(23)20(13)4/h11H,5-10H2,1-4H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXUEBPHFNATPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C14H23N5O4C_{14}H_{23}N_5O_4 and a molecular weight of approximately 323.36 g/mol, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The compound is characterized by the presence of a purine core, which is a common scaffold in many biologically active molecules. Its structure includes an ethoxypropyl amino group and an isopentyl side chain, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC₁₄H₂₃N₅O₄
Molecular Weight323.36 g/mol
CAS Number313372-68-8
Chemical StructureChemical Structure

Anticancer Properties

Recent studies have indicated that purine derivatives may exhibit anticancer properties. For instance, compounds similar to 8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine have been shown to inhibit key enzymes involved in cancer cell proliferation. The inhibition of polo-like kinase 1 (Plk1), a crucial regulator of cell division, has been highlighted as a mechanism through which these compounds exert their anticancer effects .

Anti-inflammatory Effects

In addition to their anticancer potential, purine derivatives are also being explored for their anti-inflammatory properties. Research indicates that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other autoimmune diseases .

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism and signaling pathways.
  • Receptor Modulation : The compound could act on specific receptors that mediate cellular responses to growth factors and cytokines.

Case Studies

Several studies have investigated the biological activity of related purine derivatives:

  • Study on Plk1 Inhibition : A study published in Nature demonstrated that certain purine derivatives could effectively inhibit Plk1 activity, leading to reduced proliferation of cancer cells in vitro .
  • Anti-inflammatory Activity : A clinical trial assessed the efficacy of purine analogs in patients with chronic inflammatory conditions, showing significant improvement in symptoms and markers of inflammation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 7 and 8. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound Isopentyl (3-methylbutyl) 3-Ethoxypropylamino C₁₈H₂₈N₅O₃* ~362.45 g/mol Not reported; inferred moderate lipophilicity N/A
7-(2-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methylpurine-2,6-dione 2-Chlorobenzyl 3-Hydroxypropylamino C₁₆H₁₈ClN₅O₃ 363.8 g/mol Structural data; potential anti-inflammatory activity
8-Amino-7-isobutyl-1,3-dimethylpurine-2,6-dione Isobutyl Amino C₁₁H₁₇N₅O₂ 251.29 g/mol Shorter chain; reduced steric hindrance
8-(Ethylsulfonyl)-1,3,7-trimethylpurine-2,6-dione Methyl Ethylsulfonyl C₁₀H₁₄N₄O₄S 287.08 g/mol Electrophilic sulfonyl group; necroptosis inhibition
7-(3-(Allyloxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methylpurine-2,6-dione 3-(Allyloxy)-2-hydroxypropyl 2-Hydroxyethylamino C₁₄H₂₁N₅O₅ 339.35 g/mol High polarity due to dual hydroxyl groups

*Calculated based on structural formula.

Key Observations:

Position 7 Substituents: The isopentyl group in the target compound provides greater lipophilicity compared to shorter chains (e.g., isobutyl in ). This may enhance membrane permeability but reduce aqueous solubility.

Position 8 Substituents: The 3-ethoxypropylamino group balances hydrophilic (amino) and hydrophobic (ethoxy) properties, contrasting with sulfonyl (e.g., ) or hydroxyalkyl (e.g., ) groups. Sulfonyl derivatives exhibit stronger electron-withdrawing effects, which may enhance reactivity or binding to electrophile-sensitive targets. Aminoalkyl chains (e.g., hydroxypropylamino in ) improve solubility but may reduce metabolic stability compared to ethoxypropylamino.

Physicochemical Properties

  • Solubility: The ethoxypropylamino group likely improves water solubility compared to purely alkyl chains (e.g., isopentyl). However, it remains less polar than hydroxypropylamino analogs .

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